molecular formula C18H13FN4O B2430163 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1037193-43-3

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2430163
CAS No.: 1037193-43-3
M. Wt: 320.327
InChI Key: CZAHRIPYGHJQGF-UHFFFAOYSA-N
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Description

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13FN4O and its molecular weight is 320.327. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds incorporating 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole have shown significant promise in antimicrobial applications. For instance, a study synthesized a series of compounds and tested them for in vitro antimicrobial activity and cytotoxicity. One compound in particular demonstrated potent antibacterial activity, and another emerged as a potent antifungal agent. Moreover, some of these compounds also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016). Similarly, other research synthesized and characterized a series of novel oxadiazoles, with one compound exhibiting significant antibacterial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Structural Characterization and Molecular Docking

Studies focusing on structural characterization and molecular docking have also been prevalent. For instance, a research synthesized and crystallized compounds, providing samples suitable for structure determination by single crystal diffraction. The molecules in the study were essentially planar apart from one of the two fluorophenyl groups, which was oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021). Another study carried out molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, to understand the possible mode of inhibition and the potential of synthesized compounds as antitubercular agents (Shingare et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)-1,2,4-oxadiazole, which is synthesized from o-toluidine and ethyl chloroformate. The second intermediate is 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, which is synthesized from 4-fluorophenylhydrazine and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "o-toluidine", "ethyl chloroformate", "4-fluorophenylhydrazine", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole:", "- o-toluidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 3-(o-tolyl)-1,2,4-oxadiazole.", "Synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole:", "- 4-fluorophenylhydrazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole.", "- The intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole is then reacted with hydrazine hydrate and sodium acetate to form the intermediate 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Coupling of the two intermediates:", "- The two intermediates, 3-(o-tolyl)-1,2,4-oxadiazole and 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole." ] }

CAS No.

1037193-43-3

Molecular Formula

C18H13FN4O

Molecular Weight

320.327

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

CZAHRIPYGHJQGF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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